molecular formula C22H24N4O3 B2447598 5,6-dimethyl-3-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 1903456-35-8

5,6-dimethyl-3-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No. B2447598
M. Wt: 392.459
InChI Key: AVCNGOAOJIQRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-3-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality 5,6-dimethyl-3-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethyl-3-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Agents

A study on thiazolidinone derivatives, synthesized from key intermediates related to quinolin-ones, demonstrated antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This suggests potential applications in the development of new antimicrobial and antifungal therapies (Patel et al., 2012).

Antitubercular Activity

Another study focused on the synthesis of fluoroquinolones that showed in vivo activity against Mycobacterium tuberculosis in mice. The compounds evaluated demonstrated promising results comparable to sparfloxacin, a known antitubercular agent, indicating potential applications in tuberculosis treatment (Shindikar & Viswanathan, 2005).

Anticancer and Antiviral Drug Precursors

Research into pyrido[2,3-d] and quinolino[2,3-d]pyrimidine derivatives, highlighted their significance in medicinal chemistry as precursors for anticancer and antiviral drugs. The study emphasizes the importance of developing new and efficient synthesis routes for such compounds, which could lead to the discovery of potent drugs with antitumor, anti-inflammatory, and CNS depressant activities (El-Ahl et al., 2001).

Synthesis of Heterocyclic Compounds

The development of novel synthetic routes for heterocyclic compounds, such as pyrimidinones and oxazinones, derived from citrazinic acid, was explored for their antimicrobial properties. This research underscores the continuous effort in synthesizing new heterocyclic structures that can serve as potent antimicrobial agents, potentially leading to new treatments for infectious diseases (Hossan et al., 2012).

properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15-16(2)24-14-26(22(15)28)13-20(27)25-11-8-18(9-12-25)29-19-7-3-5-17-6-4-10-23-21(17)19/h3-7,10,14,18H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCNGOAOJIQRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-3-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

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